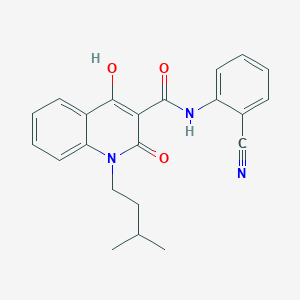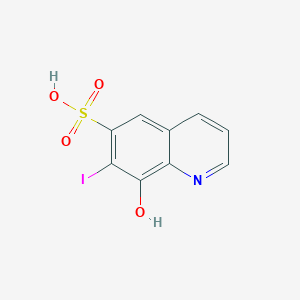
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is an organic compound that features a nitrophenyl group and a thienylmethylene group connected by a hydrazine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzaldehyde+2-thiophenecarboxaldehyde+hydrazine hydrate→this compound
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme activities and interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethylene group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-2-(2-furylmethylene)hydrazine: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Nitrophenyl)-2-(2-pyridylmethylene)hydrazine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to furan and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H9N3O2S |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+ |
Clave InChI |
LICFAVLGOUPWAT-XYOKQWHBSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)

![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)
![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)


![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)
